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molecular formula C10H8N4O2 B1607592 4-(3-Nitrophenyl)pyrimidin-2-amine CAS No. 240136-69-0

4-(3-Nitrophenyl)pyrimidin-2-amine

Cat. No. B1607592
M. Wt: 216.2 g/mol
InChI Key: PHOLBBCMCYYTSJ-UHFFFAOYSA-N
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Patent
US07449465B2

Procedure details

4-(3-amino-phenyl)-pyrimidin-2-ylamine was prepared in an analogous manner: A solution of 4-(3-nitro-phenyl)-pyrimidin-2-ylamine (0.046 mol) in MeOH (250 ml) was hydrogenated at 50° C. with Pd/C 10% (2 g) as a catalyst in the presence of a solution of thiophene in DIPE (4% v/v, 1 ml). After uptake of H2 (3 equiv.), the catalyst was filtered off and the filtrate was concentrated and dried (vacuum 60° C.). Yield: 8.64g of 4-(3-amino-phenyl)-pyrimidin-2-ylamine (87%) (m.p.; 190-194° C.).
Quantity
0.046 mol
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[N:11]=2)[CH:7]=[CH:8][CH:9]=1)([O-])=O.S1C=CC=C1>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:10]2[CH:15]=[CH:14][N:13]=[C:12]([NH2:16])[N:11]=2)[CH:7]=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
0.046 mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1=NC(=NC=C1)N
Step Two
Name
Quantity
250 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After uptake of H2 (3 equiv.), the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried (vacuum 60° C.)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1)C1=NC(=NC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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